molecular formula C11H14BrNO B1268878 3-Bromo-N-(tert-butyl)benzamide CAS No. 42498-39-5

3-Bromo-N-(tert-butyl)benzamide

Cat. No. B1268878
CAS RN: 42498-39-5
M. Wt: 256.14 g/mol
InChI Key: RCANCXBUPLNOOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromo-N-(tert-butyl)benzamide and related compounds has been described in several studies. A notable approach involves a novel and efficient route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, demonstrating a versatile synthesis method that features a selective Sandmeyer reaction, allowing for significant yields (Bobko, Kaura, Evans, & Su, 2012). Another study highlighted the use of tert-butyl nitrite (TBN) as a multitask reagent for controlled synthesis and functional group interconversion, showcasing the broad substrate scope and efficiency of the methodology (Yedage & Bhanage, 2017).

Molecular Structure Analysis

The molecular structure of 3-Bromo-N-(tert-butyl)benzamide and similar compounds has been elucidated through various analytical techniques. X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations have been employed to study the intermolecular interactions in antipyrine-like derivatives, providing insight into their crystal packing and stabilization energies. These analyses reveal that hydrogen bonds and π-interactions play crucial roles in stabilizing the molecular assemblies (Saeed et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving 3-Bromo-N-(tert-butyl)benzamide showcase its reactivity and potential as a synthetic intermediate. The enantioselective synthesis of atropisomeric benzamides through peptide-catalyzed bromination highlights its utility in producing stereochemically complex structures. This methodology underscores the compound's applicability in synthesizing molecules with specific stereochemical configurations, crucial for pharmaceutical applications (Barrett & Miller, 2013).

Physical Properties Analysis

The physical properties of 3-Bromo-N-(tert-butyl)benzamide, such as solubility, melting point, and stability, are critical for its handling and application in various chemical reactions. However, specific studies focusing on these properties are less common in the literature, indicating a potential area for further research.

Chemical Properties Analysis

The chemical properties of 3-Bromo-N-(tert-butyl)benzamide, including its reactivity, functional group transformations, and role as an intermediate in organic synthesis, have been explored. Studies have demonstrated its versatility in forming C-N bonds, hydrolysis reactions, and its use in the synthesis of complex organic molecules, showcasing its broad utility in organic chemistry (Herath & Cosford, 2010).

Scientific Research Applications

Synthesis and Characterization

  • Palladium-Catalyzed Synthesis : A palladium-catalyzed strategy via tert-butyl isocyanide insertion from N-(2-bromophenyl)benzamides has been developed. This method is efficient for synthesizing 4H-benzo[d][1,3]oxazin-4-ones and N-(2-cyanophenyl)benzamides (Wang et al., 2015).

  • Complexes of 4-Bromo-N-(di(alkyl/aryl)carbamothioyl) Benzamide Derivatives : Research on 4-Bromo-N-(di-R-carbamothioyl)benzamide ligands and their Ni(II) and Cu(II) complexes highlights their synthesis and characterization, providing insights into the molecular structure and formation of metal complexes (Binzet et al., 2009).

Chemical Reactions

  • Photolytic Rearrangement : The study of the photolysis of N-bromo-N-tert-butyl-Nα-phthaloylphenylalaninamide, which forms 3-bromo-N-tert-butyl-Nα-phthaloylphenylalaninamide, reveals insights into the mechanism of hydrogen atom transfer and the intermolecular process involved in this reaction (Easton et al., 2000).

  • Vinyl Radical Cyclization Reactions : A study on various N-(2-bromo-allyl) benzamides explores vinyl radical cyclization reactions. The research elaborates on the formation of β-aryl-γ-lactams, highlighting the influence of substituents on the amino groups and aryl groups in these reactions (Luo et al., 2021).

Organoselenium Compounds

  • Synthesis and Characterization : Research focusing on the synthesis and characterization of organoselenium compounds derived from 1-bromo-4-tert-butyl-2,6-di(formyl)benzene provides valuable insights into the synthesis routes and the interactions between chalcogen atoms (Zade et al., 2005).

Synthesis of Anticancer Candidates

  • Bis-(4-(tert-Butyl)-N-(Methylcarbamothioyl) Benzamide)-Iron (III) Complex : A study on the synthesis of this complex as an anticancer candidate explores its potential interaction with ribonucleotide reductase enzyme, offering insights into its efficacy and mechanism (Ruswanto et al., 2021).

Miscellaneous Applications

  • Organogels Based on J- and H-type Aggregates : Research on organogels involving perylenetetracarboxylic diimides substituted with hydrophobic and/or hydrophilic groups, including 3,4,5-tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzamide, provides insights into the gelating properties and the roles of amphiphilic properties in PDI molecules (Wu et al., 2011).

properties

IUPAC Name

3-bromo-N-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-11(2,3)13-10(14)8-5-4-6-9(12)7-8/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCANCXBUPLNOOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345270
Record name N-t-Butyl 3-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N-(tert-butyl)benzamide

CAS RN

42498-39-5
Record name N-t-Butyl 3-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-bromo-benzoyl chloride (0.83 g, 3.8 mmol) in DCM (10 mL) was chilled to zero degrees and treated with tert-butylamine (1.2 mL, 11.3 mmol). Reaction was allowed to come to room temperature and stir for 4 h. Mixture was then poured onto water and washed once. Organic phase then washed with brine, dried over sodium sulfate, filtered and evaporated to amber oil (0.9 g, 94%).
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0.83 g
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10 mL
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1.2 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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